molecular formula C16H17N5O B12248266 N-[2-(4-methoxyphenyl)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine

N-[2-(4-methoxyphenyl)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No.: B12248266
M. Wt: 295.34 g/mol
InChI Key: IFJAURXUIFCNES-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that contains both pyrazole and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Formation of the pyrimidine ring: This involves the condensation of a β-diketone with a guanidine derivative.

    Coupling of the two rings: The final step involves coupling the pyrazole and pyrimidine rings through a suitable linker, such as a 2-(4-methoxyphenyl)ethyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methoxyphenyl)ethyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine
  • N-[2-(4-methoxyphenyl)ethyl]-6-(1H-triazol-1-yl)pyrimidin-4-amine

Uniqueness

N-[2-(4-methoxyphenyl)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is unique due to the presence of both pyrazole and pyrimidine rings, which can confer distinct biological activities and chemical properties. This dual-ring structure can enhance its binding affinity to specific targets and improve its stability under various conditions.

Properties

Molecular Formula

C16H17N5O

Molecular Weight

295.34 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-6-pyrazol-1-ylpyrimidin-4-amine

InChI

InChI=1S/C16H17N5O/c1-22-14-5-3-13(4-6-14)7-9-17-15-11-16(19-12-18-15)21-10-2-8-20-21/h2-6,8,10-12H,7,9H2,1H3,(H,17,18,19)

InChI Key

IFJAURXUIFCNES-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC2=CC(=NC=N2)N3C=CC=N3

Origin of Product

United States

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